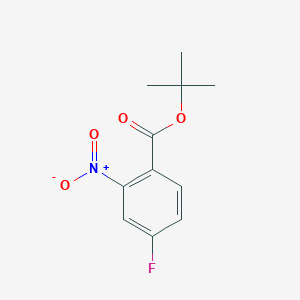

Tert-butyl 4-fluoro-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPJOUWLXCECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate (CAS No. 942271-60-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the availability of versatile and well-characterized building blocks. Tert-butyl 4-fluoro-2-nitrobenzoate, a fluorinated nitroaromatic compound, has emerged as a significant intermediate, offering a unique combination of reactive sites that are instrumental in the construction of complex pharmaceutical agents. This technical guide, designed for the discerning researcher, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of targeted therapeutics. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field-proven methodologies.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by the Chemical Abstracts Service (CAS) number 942271-60-5 .[1] Its molecular structure, characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a tert-butyl ester, provides a foundation for its versatile reactivity.

A summary of its key physicochemical properties is presented in the table below, compiled from authoritative sources.[1]

| Property | Value | Source |

| CAS Number | 942271-60-5 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂FNO₄ | PubChem[1] |

| Molecular Weight | 241.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to off-white powder | ChemicalBook |

| Purity | ≥98% | Various Suppliers |

| Solubility | Soluble in most organic solvents | General Knowledge |

These properties are fundamental for its handling, reaction setup, and purification in a laboratory setting. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in many synthetic pathways.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 4-fluoro-2-nitrobenzoic acid. Understanding the synthesis of this precursor is crucial for a comprehensive grasp of the overall process.

Synthesis of 4-Fluoro-2-nitrobenzoic Acid

The precursor, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. A common and effective method involves the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[2]

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzoic Acid [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-fluoro-2-nitrotoluene (1 equivalent), potassium permanganate (4 equivalents), and water is prepared.

-

Reaction Execution: The mixture is heated to 100°C and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 4-fluoro-2-nitrobenzoic acid.

Self-Validation: The identity and purity of the synthesized 4-fluoro-2-nitrobenzoic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected NMR spectra would show characteristic signals for the aromatic protons and the carboxylic acid proton.[2]

Esterification to this compound

The conversion of 4-fluoro-2-nitrobenzoic acid to its tert-butyl ester is a critical step. Direct esterification with tert-butanol under acidic conditions can be challenging due to the potential for dehydration of the tertiary alcohol. A more reliable method involves the activation of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Activation of Carboxylic Acid: To a solution of 4-fluoro-2-nitrobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an activating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) is added dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature until the evolution of gas ceases.

-

Esterification: The reaction mixture containing the in-situ generated acyl chloride is cooled to 0°C. A solution of tert-butanol (1.5-2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents) in the same anhydrous solvent is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The final product must be rigorously characterized to confirm its identity and purity. This includes ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR | The spectrum should exhibit a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.5-1.6 ppm. The aromatic region will show complex multiplets for the three protons on the benzene ring, influenced by fluorine-proton coupling. |

| ¹³C NMR | The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 82-83 ppm and for the methyl carbons around 28 ppm. The aromatic carbons will appear in the range of 115-165 ppm, with their chemical shifts influenced by the fluorine and nitro substituents. The carbonyl carbon of the ester will be observed further downfield. |

| Mass Spec. | The mass spectrum (electron ionization) would be expected to show the molecular ion peak (M⁺) at m/z 241. A prominent fragment would be the loss of isobutylene (56 Da) to give the 4-fluoro-2-nitrobenzoic acid cation at m/z 185. |

| IR Spec. | The IR spectrum should display strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the carbonyl group of the ester (around 1720 cm⁻¹). |

Applications in Drug Discovery and Development

The synthetic utility of this compound is primarily centered on its role as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of the nitro group, which can be readily reduced to an amine, and the fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution reactions, provides two key handles for molecular elaboration.

Intermediate in the Synthesis of Kinase Inhibitors

A significant application of fluorinated nitroaromatic compounds is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The 4-fluoro-3-nitrobenzonitrile analogue is a key starting material for the synthesis of Alectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[3] While not the exact same molecule, the reactivity principles are directly transferable. The fluoro group is displaced by a nucleophile in an SNAr reaction, a common strategy in building complex heterocyclic scaffolds found in many kinase inhibitors.

Precursor for Anti-inflammatory and Analgesic Drugs

The 2-fluoro-4-nitrobenzoic acid core, from which the title compound is derived, is instrumental in the synthesis of various anti-inflammatory and analgesic drugs.[4] The strategic placement of the fluoro and nitro groups allows for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound, such as binding affinity to target receptors and metabolic stability.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting. The following safety precautions, derived from safety data sheets of structurally related compounds, should be strictly adhered to.[5][6]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools to prevent ignition. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. |

| First Aid (In case of exposure) | Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Inhalation: Move the person to fresh air. Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

It is imperative to consult the specific Material Safety Data Sheet (MSDS) for this compound provided by the supplier before handling the compound.

Conclusion

This compound (CAS No. 942271-60-5) is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined chemical properties, coupled with its strategic functional groups, offer chemists a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to empower researchers and drug development professionals in their pursuit of innovative therapeutic solutions.

References

-

Chem-Impex. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

United Initiators. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Fluoro-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 4-fluoro-2-nitrobenzoate for Advanced Research Applications

This document provides an in-depth technical overview of tert-butyl 4-fluoro-2-nitrobenzoate (CAS: 942271-60-5), a key chemical intermediate for professionals in drug discovery, agrochemical synthesis, and materials science. This guide moves beyond basic data to explain the causality behind its synthesis, characterization, and application, reflecting field-proven insights and best practices.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is derived from the specific arrangement and electronic nature of its functional groups. The molecular weight of this compound is 241.22 g/mol .[1][2]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Weight | 241.22 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [1][2] |

| CAS Number | 942271-60-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[O-] | [1] |

| Appearance | Off-white solid (typical) | [3] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Chemical Structure and Functional Group Analysis

The structure of this compound is fundamental to its reactivity and applications.

Caption: Chemical structure of this compound.

-

Tert-butyl Ester: This bulky group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of conditions but can be selectively removed under strong acidic conditions (e.g., trifluoroacetic acid), which is a common deprotection strategy in multi-step synthesis.

-

Nitro Group (-NO₂): Positioned ortho to the ester, this strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. It is also a versatile synthetic handle that can be reduced to an amine (-NH₂).

-

Fluoro Group (-F): Located para to the ester, the fluorine atom is a key functional group. In drug discovery, its inclusion can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.

Synthesis, Purification, and Workflow

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid. The protocol described below is a self-validating system, incorporating purification and characterization as essential final steps.

Synthesis Workflow Overview

Caption: General workflow for synthesis and purification.

Experimental Protocol: Esterification

Causality: This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This is a mild and efficient method for tert-butylation of carboxylic acids, avoiding the harsh acidic conditions of Fischer esterification which could lead to side reactions.

-

Reaction Setup: To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add di-tert-butyl dicarbonate (1.2 eq).

-

Catalysis: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture. The solution may effervesce (CO₂ evolution).

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Validation: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm identity and purity using the analytical methods described in the next section.

Analytical Characterization

Validating the identity and purity of the synthesized compound is critical. The following techniques are standard for a molecule of this type.

-

¹H NMR (Proton NMR): Will confirm the presence of the tert-butyl group (a sharp singlet at ~1.6 ppm, integrating to 9H) and the aromatic protons (complex multiplets in the ~7.5-8.5 ppm region).

-

¹⁹F NMR (Fluorine NMR): A crucial technique to confirm the presence and environment of the single fluorine atom. A singlet or doublet is expected.

-

¹³C NMR (Carbon NMR): Provides information on all unique carbon atoms, including the carbonyl carbon of the ester (~165 ppm) and the carbons of the tert-butyl group.

-

Mass Spectrometry (MS): Will confirm the molecular weight. The exact mass should correspond to the calculated value for C₁₁H₁₂FNO₄ (241.0750 Da).[1]

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the C=O of the ester (~1730 cm⁻¹) and the asymmetric/symmetric stretches of the NO₂ group (~1530 and 1350 cm⁻¹).

Applications in Synthetic Chemistry

The value of this compound lies in its role as a versatile synthetic intermediate.[4]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules.[3][4] The nitro group can be readily reduced to an aniline, which is a common precursor for forming amides, sulfonamides, or for use in cross-coupling reactions.

-

Drug Discovery: The fluoro and nitro substituents make it a valuable scaffold.[3] The fluorine can enhance binding affinity and metabolic stability of a final drug candidate, while the nitro group's electron-withdrawing nature can be exploited in designing specific molecular interactions.[3]

-

Materials Science: It can be used in the development of specialized polymers or coatings where its unique electronic and physical properties can be advantageous.[3][4]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for the compound and structurally related chemicals.

| Hazard Category | Recommendation | Precautionary Statement Examples |

| Eye/Skin Contact | Causes skin irritation. May cause serious eye irritation. | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[5][6][7] |

| Inhalation | Harmful if inhaled. May cause respiratory irritation. | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[5][6][7] |

| Fire/Explosion | Heating may cause a fire with some related structures. | Keep away from heat, sparks, open flames, and hot surfaces.[5][7] |

| Environmental | Potentially harmful to aquatic life. | Avoid release to the environment.[5][7] |

Handling Procedures:

-

Always handle this chemical within a certified chemical fume hood.

-

Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.

-

Avoid dust formation during transfer.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6]

-

Keep away from strong oxidizing agents, bases, and amines.[6]

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a strategically designed intermediate for advanced chemical synthesis. Its combination of a stable protecting group and reactive functional handles makes it a valuable tool for researchers. Understanding the rationale behind its synthesis, characterization, and safe handling is paramount to leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 2-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Tert-butyl 3-fluoro-4-nitrobenzoate. [Link]

-

Chemical-Suppliers. tert-Butyl 2-fluoro-4-nitrobenzoate. [Link]

-

United Initiators. SAFETY DATA SHEET. [Link]

Sources

- 1. This compound | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:942271-60-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. united-initiators.com [united-initiators.com]

An In-depth Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of tert-butyl 4-fluoro-2-nitrobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will delve into its physicochemical properties, provide a detailed synthesis protocol with expert insights, explore its chemical reactivity, and discuss its applications in modern research and development.

Introduction and Strategic Importance

This compound (Figure 1) is an aromatic compound featuring a unique combination of functional groups that make it a highly valuable building block in organic synthesis. The presence of an electron-withdrawing nitro group and a fluorine atom on the benzene ring activates the molecule for various transformations, while the tert-butyl ester serves as a protecting group for the carboxylic acid. This strategic arrangement of functionalities allows for selective reactions at different positions of the molecule, providing a versatile platform for the synthesis of complex target structures. Its role as an intermediate is particularly prominent in the synthesis of biologically active compounds, where the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 942271-60-5 | [2] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [2] |

| Molecular Weight | 241.22 g/mol | [2] |

| Monoisotopic Mass | 241.07503603 Da | [2] |

| Appearance | Off-white solid (predicted) | [3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. (Predicted based on similar compounds) | [4] |

| XLogP3 | 2.9 | [2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [4][5] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved in a two-step process starting from 4-fluoro-2-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by esterification with tert-butanol.

Step 1: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

The oxidation of 4-fluoro-2-nitrotoluene to 4-fluoro-2-nitrobenzoic acid can be accomplished using a strong oxidizing agent such as potassium permanganate.[6]

Protocol:

-

To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of water and a suitable co-solvent like pyridine, add potassium permanganate (4 equivalents) portion-wise.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide byproduct.

-

Wash the filtrate with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 4-fluoro-2-nitrobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

The esterification of 4-fluoro-2-nitrobenzoic acid with tert-butanol is challenging under standard Fischer esterification conditions due to the steric hindrance of the tert-butyl group. A more effective method involves the use of a coupling agent or the formation of an acid chloride intermediate. An alternative and efficient method is the reaction with tert-butyl 2,2,2-trichloroacetimidate.

Protocol:

-

Dissolve 4-fluoro-2-nitrobenzoic acid (1 equivalent) in a mixture of dichloromethane and cyclohexane.

-

Add tert-butyl 2,2,2-trichloroacetimidate (1.5 equivalents) to the solution.

-

Add a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the fluorine atom, and the tert-butyl ester.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron powder in acidic media. This transformation is fundamental in introducing a nucleophilic amino group, which can then be further functionalized.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position of the benzene ring.

-

Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is a robust protecting group that can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, while leaving other functional groups intact.

These versatile transformations make this compound a valuable intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor modulators.

Spectral Data Analysis (Predicted)

While experimental spectra are not widely published, we can predict the characteristic signals in the 1H NMR, 13C NMR, and IR spectra based on the structure of the molecule and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group at around 1.6 ppm. The aromatic region should display three signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the quaternary carbon of the tert-butyl group at approximately 82 ppm and the methyl carbons around 28 ppm. The aromatic region will show six distinct signals, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹J C-F).

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=O stretch of the ester at approximately 1720 cm⁻¹, strong asymmetric and symmetric stretches for the nitro group around 1530 and 1350 cm⁻¹ respectively, and a C-F stretching vibration in the 1250-1000 cm⁻¹ region.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[7] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4][7]

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of functional groups allows for a variety of chemical transformations, making it a versatile building block for the construction of complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthesis route, and an analysis of its reactivity, serving as a valuable resource for researchers and scientists in the field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 2-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

United Initiators. SAFETY DATA SHEET. [Link]

-

LookChem. Tert-butyl 2-fluoro-4-nitrobenzoate. [Link]

-

MySkinRecipes. Tert-butyl 3-fluoro-4-nitrobenzoate. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ACS Publications. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [Link]

- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

-

PubChemLite. Tert-butyl 4-fluoro-3-nitrobenzoate. [Link]

-

ChemSrc. tert-butyl 3-fluoro-4-nitrobenzoate. [Link]

Sources

- 1. tert-Butyl 2-fluoro-4-nitrobenzoate | CAS 157665-46-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

- 3. youtube.com [youtube.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate

This compound is a substituted aromatic carboxylic acid ester that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a bulky tert-butyl ester, a directing nitro group, and a reactive fluorine atom—provides a unique chemical handle for complex molecular construction. This guide offers a comprehensive overview of its structural formula, physicochemical properties, a validated synthesis protocol, and its applications, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Structural Formula

The unambiguous identification of a chemical entity is paramount for reproducibility in research. This compound is defined by a benzene ring substituted at position 1 with a tert-butoxycarbonyl group, at position 2 with a nitro group, and at position 4 with a fluorine atom.

-

IUPAC Name : this compound[1]

-

CAS Number : 942271-60-5[1]

-

Molecular Formula : C₁₁H₁₂FNO₄[1]

-

SMILES : CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[O-][1]

-

InChIKey : JLGPJOUWLXCECT-UHFFFAOYSA-N[1]

Caption: 2D Structural Formula of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 241.22 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Exact Mass | 241.07503603 Da | [1] |

| Storage | Sealed in dry, Room Temperature | [3] |

| XLogP3 | 2.9 | [1] |

Synthesis Protocol and Mechanistic Rationale

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring slightly deactivates the carboxyl group, necessitating robust esterification conditions. The tert-butyl ester group is a valuable protecting group in multi-step synthesis, as it is stable under many reaction conditions but can be readily cleaved under acidic conditions.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound from 4-fluoro-2-nitrobenzoic acid.

Causality : The choice of an acid catalyst (like sulfuric acid) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

Reaction Setup : To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add tert-butanol (1.5-2.0 eq).

-

Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15 to the mixture while stirring.

-

Reaction Execution : Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching : Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution quenches the acid, stopping the reaction and removing the catalyst.

-

Extraction : Separate the organic layer. Extract the aqueous layer with additional dichloromethane to recover any dissolved product. Combine all organic layers.

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification : Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

-

Pharmaceutical Synthesis : The compound is a key building block for synthesizing more complex, biologically active molecules.[2][4] The nitro group can be readily reduced to an amine, which serves as a nucleophilic handle for amide bond formation, alkylation, or the construction of heterocyclic rings—common motifs in pharmaceuticals.[5]

-

Influence of Fluorine : The fluorine atom at the 4-position is significant in drug design. Its high electronegativity can alter the acidity of nearby protons and influence molecular conformation. Furthermore, introducing fluorine into a drug candidate can enhance its metabolic stability and membrane permeability, improving its pharmacokinetic profile.[5]

-

Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides.[2] The specific functionalities allow for the systematic modification of a lead compound to optimize its activity and selectivity.

-

Materials Science : The molecule finds applications in the development of advanced polymers and coatings.[2] Its structure can be incorporated into larger polymer chains to impart specific properties like enhanced thermal stability or chemical resistance.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. A full Safety Data Sheet (SDS) should always be consulted prior to use.[6][7]

-

General Hazards : While not classified as acutely hazardous, contact should be avoided. Standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[7] If dust formation is possible, use a NIOSH/MSHA approved respirator.[7]

-

First Aid Measures :

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen.[6]

-

Skin Contact : Immediately wash off with soap and plenty of water.[6]

-

Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

Ingestion : Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[6]

-

-

Firefighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6] Hazardous combustion products may include nitrogen oxides (NOx) and hydrogen fluoride.[7]

-

Stability and Reactivity : The compound is stable under normal storage conditions (room temperature, dry).[7] Avoid strong oxidizing agents, bases, and amines.[7]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is well-established in the synthetic sciences. Its unique combination of a cleavable protecting group and reactive functionalities makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this molecule in the creation of novel and impactful chemical entities.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate | CAS 157665-46-8. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tert-butyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]

-

LookChem. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

Sources

- 1. This compound | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - CAS:942271-60-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-fluoro-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-fluoro-2-nitrobenzoate, a key building block in the development of pharmaceuticals and advanced materials. The document delves into the strategic considerations behind the synthetic pathway, focusing on the esterification of 4-fluoro-2-nitrobenzoic acid. It offers a detailed, step-by-step protocol, an analysis of the reaction mechanism, and critical insights into process optimization and safety. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a robust and reliable method for the preparation of this versatile intermediate.

Introduction: Strategic Importance of this compound

This compound (CAS 942271-60-5) is a valuable intermediate in organic synthesis.[1][2] Its molecular architecture, featuring a nitro group ortho to the carboxylic ester and a fluorine atom at the para position, offers a unique combination of reactivity and functionality. The sterically bulky tert-butyl ester group serves as an effective protecting group for the carboxylic acid, preventing its participation in undesired side reactions while enabling selective transformations at other positions on the aromatic ring.

The strategic placement of the nitro and fluoro substituents makes this compound a versatile precursor for a wide range of complex molecules.[3] The nitro group can be readily reduced to an amine, which then serves as a handle for the introduction of diverse functionalities through acylation, alkylation, or participation in the formation of heterocyclic rings. The fluorine atom can significantly influence the pharmacokinetic properties of a final drug candidate, often enhancing metabolic stability, membrane permeability, and binding affinity.[4] Consequently, this compound is a sought-after starting material in the synthesis of various biologically active compounds and functional materials.

This guide will focus on the most direct and widely applicable synthetic route: the esterification of 4-fluoro-2-nitrobenzoic acid.

Synthetic Pathway Overview: Esterification Strategy

The synthesis of this compound is most commonly achieved through the direct esterification of 4-fluoro-2-nitrobenzoic acid with a tert-butyl source. The core transformation involves the formation of an ester bond between the carboxylic acid and the tert-butyl group.

Figure 1. General synthetic scheme.

The primary challenge in this esterification lies in the steric hindrance posed by the tert-butyl group, which makes direct acid-catalyzed esterification with tert-butanol inefficient. Therefore, the choice of the tert-butylating agent and the activation method for the carboxylic acid are critical for achieving high yields.

Starting Material: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

A reliable synthesis begins with high-quality starting materials. 4-Fluoro-2-nitrobenzoic acid can be prepared via the oxidation of 4-fluoro-2-nitrotoluene.

One common method involves the use of a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous medium. The reaction mixture is heated to drive the oxidation of the methyl group to a carboxylic acid.[5]

Another approach utilizes a mixture of periodic acid and a catalytic amount of chromium trioxide in acetonitrile.[6] This method often proceeds under milder conditions.

A further route involves the hydrolysis of 4-fluoro-2-nitrobenzonitrile using a strong acid like hydrobromic acid at elevated temperatures.[5]

Detailed Experimental Protocol: Tert-butylation of 4-Fluoro-2-nitrobenzoic Acid

This section provides a robust, field-proven protocol for the synthesis of this compound. The method described here utilizes di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), a widely adopted and efficient procedure for the tert-butylation of carboxylic acids.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-2-nitrobenzoic acid | 185.12 | 10.0 g | 54.0 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 14.1 g | 64.8 mmol |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.66 g | 5.4 mmol |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine (saturated NaCl solution) | - | 100 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add 4-fluoro-2-nitrobenzoic acid (10.0 g, 54.0 mmol) and dissolve it in dichloromethane (200 mL).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (14.1 g, 64.8 mmol) followed by the catalytic amount of 4-(dimethylamino)pyridine (0.66 g, 5.4 mmol).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Effervescence (CO₂ evolution) will be observed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (100 mL) to quench any unreacted (Boc)₂O and remove acidic byproducts.

-

Extraction: Separate the organic layer and wash it with brine (100 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound as a solid.

Mechanistic Insights and Rationale

The use of di-tert-butyl dicarbonate and DMAP provides a mild and efficient method for tert-butylation.

Figure 2. Simplified reaction mechanism.

The reaction proceeds through the formation of a mixed anhydride intermediate from the reaction of the carboxylic acid with (Boc)₂O, a process catalyzed by DMAP. This activated intermediate is then susceptible to nucleophilic attack by the tert-butoxide, also generated in situ, to form the desired tert-butyl ester, with the evolution of carbon dioxide and tert-butanol as byproducts.

Troubleshooting and Self-Validation

A successful synthesis requires careful observation and the ability to troubleshoot potential issues.

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the expected reaction time, it could be due to impure reagents or insufficient catalyst. The addition of a small amount of extra DMAP and (Boc)₂O can help drive the reaction to completion.

-

Low Yield: Low yields can result from incomplete reaction or losses during the workup and purification steps. Ensure efficient extraction and careful handling during purification.

-

Product Purity: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be consistent with the structure of this compound.

Safety Considerations

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate is a moisture-sensitive reagent.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound via the esterification of 4-fluoro-2-nitrobenzoic acid using di-tert-butyl dicarbonate and DMAP is a reliable and high-yielding method. This guide provides the necessary theoretical background, a detailed experimental protocol, and practical insights to enable researchers to successfully prepare this important synthetic intermediate. The strategic application of this building block will continue to play a vital role in the advancement of medicinal chemistry and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-nitrobenzoic Acid: A Key Building Block for Specialty Chemicals & Custom Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Retrieved from [Link]

-

LookChem. (n.d.). Tert-butyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

Autech Industry Co.,Limited. (n.d.). 4-Fluoro-2-Nitro-Benzoic Acid Tert-Butyl Ester(CAS:942271-60-5). Retrieved from [Link]

- Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link]

Sources

- 1. This compound | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:942271-60-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 4-fluoro-2-nitrobenzoate

This guide provides a comprehensive technical overview of tert-butyl 4-fluoro-2-nitrobenzoate, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug discovery and materials science, this document delves into the compound's identifiers, physicochemical properties, safety protocols, synthesis, and applications, grounding all information in established scientific literature and safety standards.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound featuring a benzoic acid core. The strategic placement of a fluorine atom at the 4-position, a nitro group at the 2-position, and a bulky tert-butyl ester group confers specific reactivity and physical properties, making it a valuable intermediate in multi-step syntheses.

Synonyms and Identifiers

Accurate identification is critical in chemical synthesis. This section provides a consolidated list of names and registry numbers for this compound. It is crucial to distinguish this compound from its isomers, such as tert-butyl 2-fluoro-4-nitrobenzoate (CAS 157665-46-8), which possesses different physical and chemical characteristics.

| Identifier Type | Value | Source |

| Primary Name | This compound | IUPAC |

| CAS Number | 942271-60-5 | Chemical Abstracts Service[1][2] |

| Molecular Formula | C₁₁H₁₂FNO₄ | PubChem[2] |

| Molecular Weight | 241.22 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | PubChem[2] |

| InChIKey | JLGPJOUWLXCECT-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[O-] | PubChem[2] |

| Synonyms | 4-Fluoro-2-nitro-benzoic acid tert-butyl ester, tert-butyl 4-fluoro-2-nitro-benzoate | PubChem[2] |

| PubChem CID | 57447321 | PubChem[2] |

Structural Representation

The relationship between the starting material, 4-fluoro-2-nitrobenzoic acid, and the final product, its tert-butyl ester, is a fundamental esterification reaction.

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is paramount for the safe handling, storage, and application of any chemical compound.

Physicochemical Properties

While experimental data for this compound is not widely published, computed properties from reliable databases provide valuable estimates. For reference, the melting point of the precursor, 4-fluoro-2-nitrobenzoic acid, is 140-145 °C.

| Property | Value (Computed) | Source |

| Molecular Weight | 241.22 g/mol | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 241.07503603 Da | PubChem[2] |

| Topological Polar Surface Area | 72.1 Ų | PubChem[2] |

| Complexity | 308 | PubChem[2] |

Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for this compound and closely related analogues, caution is advised during handling. The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Hazard Classification (Anticipated): While a definitive GHS classification from ECHA is not available, based on data for analogous compounds like methyl 2-fluoro-4-nitrobenzoate, the following hazards are anticipated:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

Pictograms:

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

-

Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen[1].

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water[1].

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[1].

Synthesis and Manufacturing

The primary route to this compound is through the esterification of its corresponding carboxylic acid. While direct esterification with tert-butanol under acidic conditions can be challenging due to the potential for alcohol dehydration, modern methods offer efficient and high-yield alternatives.

Synthesis of the Precursor: 4-Fluoro-2-nitrobenzoic Acid

The starting material, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. A common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.

Recommended Esterification Protocol

A highly effective and mild method for the synthesis of tert-butyl esters from carboxylic acids involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)[3][4]. This method avoids harsh acidic conditions and the byproducts (tert-butanol and CO₂) are volatile, simplifying purification[3].

Reaction: 4-Fluoro-2-nitrobenzoic acid + (Boc)₂O --(DMAP catalyst)--> this compound + CO₂ + tert-Butanol

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq.) to the solution. Follow with the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.2 eq.) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. Effervescence (CO₂ evolution) is typically observed.

-

Work-up: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and DMAP.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

-

¹H NMR (Proton NMR):

-

tert-Butyl group: A characteristic singlet peak integrating to 9 protons would be expected around δ 1.5-1.6 ppm.

-

Aromatic protons: Three protons on the aromatic ring would appear as multiplets in the downfield region (δ 7.5-8.5 ppm), with splitting patterns influenced by the fluorine and nitro groups.

-

-

¹³C NMR (Carbon NMR):

-

Ester carbonyl: A peak in the range of δ 160-165 ppm.

-

tert-Butyl group: Two peaks, one for the quaternary carbon (~δ 82-85 ppm) and one for the methyl carbons (~δ 28 ppm).

-

Aromatic carbons: Six distinct peaks in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine showing a large C-F coupling constant.

-

-

IR (Infrared) Spectroscopy:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

NO₂ stretches: Two strong absorption bands, one asymmetric (~1530-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).

-

C-F stretch: An absorption band in the region of 1200-1300 cm⁻¹.

-

C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 241.

-

Fragmentation: A prominent fragment would be the loss of the tert-butyl group (57 mass units) leading to a peak at m/z = 184. Further fragmentation could involve the loss of CO₂ or the nitro group.

-

Applications and Field Insights

The utility of this compound stems from the orthogonal reactivity of its functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions without affecting other parts of the molecule[5]. This is particularly advantageous in complex, multi-step syntheses common in pharmaceutical and agrochemical research.

The fluoro and nitro groups on the aromatic ring are key functionalities for further elaboration. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions to build more complex molecular architectures. The fluorine atom can influence the electronic properties of the molecule and is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

While specific patents detailing the use of CAS 942271-60-5 are not prevalent, its precursor, 4-fluoro-2-nitrobenzoic acid, is cited in patents for the synthesis of various bioactive compounds, including platelet aggregation inhibitors[6]. The conversion of this acid to its tert-butyl ester is a logical and often necessary step in these synthetic pathways to enable subsequent chemical transformations. The isomeric compound, tert-butyl 2-fluoro-4-nitrobenzoate, is noted as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the importance of this class of compounds in drug discovery[7][8].

Conclusion

This compound is a strategically functionalized aromatic building block with significant potential in synthetic organic chemistry. Its combination of a stable protecting group and reactive functionalities makes it an attractive intermediate for the synthesis of complex target molecules. While a lack of readily available experimental data necessitates careful characterization by the end-user, the synthetic routes are accessible and its potential applications in medicinal and materials chemistry are clear. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

-

PubChem. tert-Butyl 2-fluoro-4-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Namba, K. et al. Novel tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2023. Thieme Chemistry. Available at: [Link]

- Google Patents. US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2025-08-07). Available at: [Link]

-

Google Patents. US 2002/0072626A1 - Process for producing cyanobenzoic acid derivatives. (2000-12-13). Available at: [Link]

Sources

- 1. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Optimal Storage and Handling of Tert-butyl 4-fluoro-2-nitrobenzoate

Abstract

Tert-butyl 4-fluoro-2-nitrobenzoate is a key building block in modern medicinal and materials science, valued for the synthetic versatility conferred by its distinct functional groups. Its utility, however, is directly proportional to its chemical integrity. Improper storage can lead to degradation, compromising experimental outcomes, introducing impurities, and potentially altering safety profiles. This guide provides an in-depth, scientifically-grounded framework for the optimal storage and handling of this compound. Moving beyond simple recommendations, we will explore the causal mechanisms of potential degradation pathways—including hydrolysis, chemical incompatibility, and thermal decomposition—to empower researchers with the knowledge to preserve compound purity and ensure experimental reproducibility.

Introduction and Compound Profile

Significance in Research and Development

This compound is a substituted aromatic compound of significant interest in organic synthesis. The unique electronic arrangement of its functional groups—a sterically hindered tert-butyl ester, an electron-withdrawing nitro group, and a halogenated fluoro group—makes it a versatile intermediate. It is frequently utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] The nitro group can be readily reduced to an amine, a cornerstone transformation in drug development, while the fluoro group can modulate pharmacokinetic properties or serve as a handle for cross-coupling reactions. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be removed under specific acidic conditions. Preserving the integrity of this molecular architecture is therefore paramount.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's properties is the foundation of proper storage.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 942271-60-5 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂FNO₄ | [3][4] |

| Molecular Weight | 241.22 g/mol | [3] |

| Appearance | Typically an off-white to yellow solid | [1] |

| InChIKey | JLGPJOUWLXCECT-UHFFFAOYSA-N | [3] |

The Science of Stability: Factors Influencing Degradation

The stability of this compound is not absolute. Its functional groups, while synthetically useful, are also potential sites of degradation. An effective storage strategy is one that mitigates the specific risks associated with each of these sites.

Hydrolytic Stability: The Vulnerability of the Ester

The tert-butyl ester is the most significant potential point of hydrolytic instability. While generally more resistant to base-catalyzed hydrolysis than methyl or ethyl esters due to steric hindrance, it is highly susceptible to acid-catalyzed cleavage.

-

Causality: In the presence of moisture, particularly under acidic conditions (or in the presence of Lewis acids), the ester can undergo hydrolysis to form 4-fluoro-2-nitrobenzoic acid and isobutylene gas. This not only consumes the parent compound but introduces a highly polar, acidic impurity that can complicate subsequent reactions and purifications. The "dry" storage recommendation is a direct countermeasure to this pathway.[4][5][6]

Chemical Incompatibility

Co-storage with incompatible materials is a primary source of degradation. The reactivity of the nitro group dictates the most critical incompatibilities.

-

Reducing Agents: The nitro group is readily reduced. Storing the compound near strong reducing agents (e.g., metal hydrides, catalytic hydrogenation setups) can lead to unintended conversion to the corresponding nitroso, hydroxylamine, or amine derivatives.[7]

-

Strong Oxidizing Agents: While the aromatic ring is electron-deficient and somewhat deactivated, aggressive oxidizing conditions should be avoided as they can lead to unpredictable side reactions or decomposition.[8]

-

Strong Bases and Nucleophiles: Strong bases can potentially act as catalysts for degradation pathways or, if they are also nucleophilic, engage in nucleophilic aromatic substitution, displacing the fluorine atom. This is particularly relevant given the activation provided by the ortho-nitro group.

Thermal and Photochemical Stability

-

Thermal Stability: Aromatic nitro compounds are thermodynamically unstable and can be energetic materials, though this compound is not classified as an explosive.[9] Elevated temperatures accelerate all degradation reactions and can, in the extreme, lead to decomposition, releasing hazardous gases like nitrogen oxides (NOx) and hydrogen fluoride (HF).[8][10] Storing in a "cool" or temperature-controlled environment is crucial for long-term stability.[4]

Recommended Storage and Handling Protocols

Based on the scientific principles outlined above, the following protocols are designed to create a self-validating system for maintaining the integrity of this compound.

Summary of Storage Conditions

| Parameter | Optimal Long-Term Storage (> 6 months) | Acceptable Short-Term Storage (< 6 months) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Room Temperature (controlled, <25°C) | Minimizes thermal degradation kinetics. While some suppliers suggest RT[5][6], refrigeration is a best practice for long-term preservation of reactive intermediates. |

| Atmosphere | Under inert gas (Argon or Nitrogen) | Tightly sealed in dry air | Excludes atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative processes. |

| Light | In the dark (e.g., amber glass vial in a cabinet) | In the dark | Prevents potential photochemical degradation. |

| Container | Type 1 borosilicate glass vial with PTFE-lined cap | Same as optimal | Provides an inert contact surface and a superior moisture barrier. |

Protocol: Initial Receipt and Storage

-

Inspect: Upon receipt, visually inspect the container for an intact seal and the product for expected color and consistency.

-

Document: Record the date of receipt and assigned lot number in your laboratory inventory system.

-

Equilibrate: If the compound was shipped cold, allow the sealed container to equilibrate to ambient temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inerting (for Long-Term Storage): If the compound will be stored for an extended period, open the container in a glove box or glove bag. Alternatively, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds before tightly resealing the cap.

-

Label: Ensure the container is clearly labeled with the compound name, CAS number, and date of receipt.

-

Store: Place the container in the designated storage location as defined in Table 3.1 (e.g., a dark, refrigerated, and desiccated environment).

Protocol: Handling for Aliquoting and Use

This protocol is designed to protect the integrity of the bulk material stock.

-

Preparation: Remove the main stock container from storage and allow it to fully equilibrate to room temperature in a desiccator before opening.

-

Environment: Whenever possible, handle the solid in a low-humidity environment, such as a glove box or under a positive pressure of inert gas.

-

Transfer: Use clean, dry spatulas and weighing instruments. Quickly weigh the desired amount of material into a separate, tared vial.

-

Resealing Main Stock: Before resealing the main stock container, flush the headspace with inert gas. Ensure the cap is tightened securely.

-

Return to Storage: Promptly return the main stock container to its designated long-term storage location.

-

Use Aliquot: The freshly prepared aliquot can now be used for the experimental procedure. Avoid returning any unused material to the main stock container to prevent cross-contamination.

Visualization of Workflows and Degradation Risks

Storage and Handling Decision Workflow

This flowchart provides a logical guide for researchers from compound receipt to final storage.

Caption: Major chemical degradation pathways for this compound.

Conclusion

The chemical stability of this compound is finite and directly dependent on its storage environment. By understanding and mitigating the risks of hydrolysis, chemical incompatibility, and thermal/photochemical effects, researchers can ensure the long-term integrity and purity of this valuable synthetic intermediate. The implementation of rigorous storage and handling protocols—specifically, storage in a cool, dark, dry, and inert environment—is a critical and non-negotiable aspect of sound science, safeguarding not only the material itself but the validity and reproducibility of the research it enables.

References

-

Spain, J. C. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Pandey, A., et al. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Center for Biotechnology Information. Retrieved from [Link]

-

Pandey, A., et al. (2015). New Metabolic Pathway for Degradation of 2-nitrobenzoate by Arthrobacter Sp. SPG. Research Square. Retrieved from [Link]

-

Ghevariya, N., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, Oxford Academic. Retrieved from [Link]

-

Tert-butyl 2-fluoro-4-nitrobenzoate. PubChem. (n.d.). Retrieved from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals. (n.d.). Retrieved from [Link]

-

Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. (2011). Retrieved from [Link]

-

tert-Butyl 2-fluoro-4-nitrobenzoate. Chemical-Suppliers.com. (n.d.). Retrieved from [Link]

-

Tert-butyl 2-fluoro-4-nitrobenzoate. LookChem. (n.d.). Retrieved from [Link]

-

24.6: Nitro Compounds. Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

-

Tert-butyl 3-fluoro-4-nitrobenzoate. MySkinRecipes. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tert-butyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 3. This compound | C11H12FNO4 | CID 57447321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound - CAS:942271-60-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. 579514-75-3|tert-Butyl 4-fluoro-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-fluoro-2-nitrobenzoate

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 4-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data with established methodologies to offer a practical framework for understanding and experimentally determining the solubility of this compound.

Introduction: The Role of this compound in Synthesis

This compound is a versatile building block in organic synthesis. Its unique molecular architecture, featuring a fluorinated nitroaromatic ring and a bulky tert-butyl ester group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The presence of the nitro and fluoro substituents enhances its reactivity and allows for diverse chemical transformations, crucial for the development of novel therapeutic agents and crop protection chemicals.[1][2][3] A thorough understanding of its solubility is paramount for its effective use in reaction design, purification processes, and formulation development.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is not widely published, we can compile its key computed properties to inform our understanding of its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₄ | PubChem[4] |

| Molecular Weight | 241.22 g/mol | PubChem[4] |

| XLogP3 (Computed) | 2.9 | PubChem[4] |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Polar Surface Area | 72.1 Ų | PubChem[4] |

The positive XLogP3 value suggests that this compound has a predominantly lipophilic character, indicating a preference for non-polar environments over aqueous media.

Solubility Profile: A Qualitative Assessment

Based on the structural features of this compound and the known behavior of similar aromatic nitro compounds, a qualitative solubility profile can be predicted.[5][6][7]

-

Aqueous Solubility : The compound is expected to have low solubility in water . The large, non-polar tert-butyl group and the aromatic ring contribute significantly to its hydrophobicity.[5]

-

Organic Solvent Solubility : It is anticipated to be soluble in a range of common organic solvents . This includes, but is not limited to:

-

Polar Aprotic Solvents : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

-

Chlorinated Solvents : Dichloromethane (DCM), Chloroform.

-

Ethers : Diethyl ether.

-

Alcohols : Methanol, Ethanol, Isopropanol (solubility may vary).

-

Esters : Ethyl acetate.

-

Aromatic Hydrocarbons : Toluene, Benzene.

-

This predicted solubility in organic solvents is consistent with the general principle that "like dissolves like," where the aromatic and ester functionalities of the molecule interact favorably with these solvents.[5]

Experimental Determination of Solubility: A Validated Protocol